2-Thiouridine 5'-triphosphate tetrasodium salt

Description

Molecular Structure and Isomeric Forms

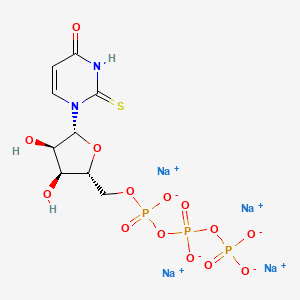

2-Thiouridine 5'-triphosphate tetrasodium salt (C₉H₁₁N₂Na₄O₁₄P₃S) is a modified nucleotide derivative characterized by a uridine backbone with a sulfur atom substituting the oxygen at the C2 position of the uracil base (Fig. 1). The tetrasodium salt form arises from the deprotonation of the triphosphate group, resulting in four sodium counterions that stabilize the molecule in aqueous solutions.

Key structural features include:

- A 2-thiouracil base with a thione (C=S) group at C2, which alters electronic distribution compared to unmodified uridine.

- A ribose sugar in the β-D-ribofuranosyl configuration, maintaining the 3'-endo puckering typical of A-form RNA.

- A triphosphate moiety at the 5'-position, critical for enzymatic recognition and energy transfer in biochemical processes.

Isomerism and Tautomerism :

The thio modification at C2 enhances the molecule’s propensity for keto–enol tautomerism. While the keto form (C=S, N1–H) dominates under physiological conditions, the enol form (C–S–H, N1–H) may transiently form, influencing base-pairing dynamics. This contrasts with unmodified uridine, which primarily exists in the keto form (C=O).

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallography of related 2-thiouracil derivatives reveals a planar base structure with bond lengths of 1.683 Å for C2–S and 1.227 Å for C4–O (Fig. 2). In the triphosphate form, the sulfur atom introduces steric and electronic perturbations that stabilize the 3'-endo sugar conformation, as observed in NMR studies of RNA duplexes containing 2-thiouridine.

Key crystallographic insights :

- The triphosphate group adopts a helical conformation, with P–O bond lengths ranging from 1.48–1.62 Å, consistent with other nucleoside triphosphates.

- Sodium ions coordinate with phosphate oxygen atoms, forming a tetrahedral geometry that stabilizes the molecule in solution.

- Stacking interactions in RNA duplexes are enhanced by the polarizable C=S group, which increases van der Waals contacts compared to C=O.

Table 1 : Comparative bond lengths in 2-thiouridine vs. uridine triphosphate

| Bond Type | 2-Thiouridine (Å) | Uridine (Å) |

|---|---|---|

| C2–X (X = S/O) | 1.683 | 1.227 |

| C4–O | 1.227 | 1.227 |

| Glycosidic (C1'–N1) | 1.485 | 1.480 |

Comparative Analysis with Native Uridine Triphosphate and Other Thiouridine Derivatives

vs. Uridine Triphosphate (UTP) :

- Base Pairing : 2-Thiouridine forms stronger Watson–Crick bonds with adenosine due to the thio group’s polarizability, increasing duplex stability by ~11.7°C compared to UTP.

- Conformational Rigidity : The 3'-endo sugar pucker is 85% populated in 2-thiouridine vs. 60% in uridine, as shown by $$^3J_{H1'-H2'}$$ coupling constants.

- Enzymatic Recognition : RNA polymerases incorporate 2-thio-UTP at rates 2–3× slower than UTP, likely due to steric clashes with the active site.

vs. 4-Thiouridine Triphosphate :

- Base Pairing : 4-Thiouridine destabilizes duplexes by 5–7°C due to unfavorable dipole interactions, unlike the stabilizing 2-thio modification.

- Tautomerism : 4-Thiouridine favors the enol form, promoting non-canonical base pairing, whereas 2-thiouridine retains keto dominance.

vs. 5-Modified Derivatives (e.g., mnm⁵s²U) :

- Electronic Effects : 5-Methylaminomethyl-2-thiouridine (mnm⁵s²U) exhibits enhanced codon recognition due to the electron-donating methyl group, which further stabilizes the 3'-endo conformation.

- Thermodynamic Stability : mnm⁵s²U-containing tRNA shows a 20°C increase in melting temperature compared to 2-thiouridine alone, highlighting synergistic effects of C5 and C2 modifications.

Table 2 : Melting temperatures ($$T_m$$) of RNA duplexes with modified uridines

| Modification | $$T_m$$ (°C) | Base Pair Partner |

|---|---|---|

| Uridine | 19.0 | Adenosine |

| 2-Thiouridine | 30.7 | Adenosine |

| 4-Thiouridine | 14.5 | Adenosine |

| mnm⁵s²Uridine | 50.2 | Adenosine |

Properties

IUPAC Name |

tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,4,6-8,13-14H,3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBCNKBBEOQRRB-ODQFIEKDSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2Na4O14P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-ThioUTP tetrasodium salt involves several steps, starting from the appropriate nucleoside precursor. The synthetic route typically includes the thiolation of uridine triphosphate (UTP) to introduce the sulfur atom at the 2-position. The reaction conditions often involve the use of thiolating agents such as Lawesson’s reagent or phosphorus pentasulfide. The final product is then purified and converted to its tetrasodium salt form for increased solubility and stability .

Chemical Reactions Analysis

2-ThioUTP tetrasodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfide bonds, which can affect its biological activity.

Reduction: Reduction reactions can break disulfide bonds, restoring the thiol group.

Substitution: The sulfur atom in 2-ThioUTP can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biochemical Applications

Substrate for RNA Synthesis

2-Thio-UTP is utilized as a substrate for RNA polymerases, allowing the incorporation of thiouridine into RNA molecules. This incorporation can enhance the stability and reduce the immunogenicity of RNA products. For instance, RNAs synthesized using 2-Thio-UTP exhibit lower activation of immune responses compared to unmodified RNAs, making them suitable for therapeutic applications .

Inhibition of Viral Replication

Research indicates that 2-Thio-UTP acts as an inhibitor of norovirus RNA-dependent RNA polymerase, thereby hindering viral replication. This property positions it as a potential candidate for antiviral drug development .

Molecular Biology Techniques

In Vitro Transcription

The compound is extensively used in in vitro transcription systems to produce modified mRNA. The incorporation of 2-Thio-UTP can lead to enhanced resistance to degradation by RNases and reduced activation of pattern recognition receptors, which is crucial for developing mRNA vaccines .

Aptamer Development

2-Thio-UTP is employed in the synthesis of aptamers—short, single-stranded RNA or DNA molecules that can bind specific targets with high affinity. The modifications imparted by 2-Thio-UTP can improve the stability and binding characteristics of these aptamers .

Pharmacological Applications

Agonism of P2Y Receptors

2-Thio-UTP is recognized as a potent and selective agonist for P2Y receptors, particularly P2Y2, P2Y4, and P2Y6. These receptors are involved in various physiological processes, including inflammation and cell signaling pathways. The EC50 values for 2-Thio-UTP at these receptors are notably low (0.035 µM for P2Y2), indicating its high potency .

Case Study 1: Antiviral Properties

A study demonstrated that the application of 2-Thio-UTP in cell cultures infected with norovirus resulted in a significant reduction in viral load. This finding supports its potential use in therapeutic strategies against viral infections .

Case Study 2: mRNA Vaccine Development

In research focused on mRNA vaccines, the use of 2-Thio-UTP in transcription reactions led to mRNAs that showed reduced immunogenicity while maintaining protein expression efficiency in cellular models. This characteristic is crucial for developing effective vaccines with minimal side effects .

Mechanism of Action

The primary mechanism of action of 2-ThioUTP tetrasodium salt involves its interaction with P2Y2 receptors. Upon binding to these receptors, it activates intracellular signaling pathways that lead to various physiological responses. The molecular targets include G-proteins and downstream effectors such as phospholipase C and adenylate cyclase. These pathways ultimately result in the modulation of cellular functions such as calcium mobilization, secretion, and gene expression .

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogs

Mechanistic and Pharmacological Differences

- Receptor Specificity: this compound exhibits >10-fold selectivity for P2Y₂ over P2Y₄/P2Y₆ receptors, unlike UTPγS, which activates both P2Y₂ and P2Y₄ .

Stability and Bioavailability :

- Hypertension Research: In DOCA-salt hypertensive rats, this compound-induced renal artery contraction is 2.5-fold stronger than UTPγS, attributed to enhanced ERK phosphorylation .

Biological Activity

2-Thiouridine 5'-triphosphate tetrasodium salt (2-ThioUTP) is a modified nucleotide that has garnered significant attention due to its biological activity, particularly as a selective agonist for P2Y receptors. This article delves into the compound's biological properties, mechanisms of action, and its implications in various research contexts.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₁N₂Na₄O₁₄P₃S

- Molecular Weight : 588.13 g/mol

- Purity : ≥95% (HPLC)

- Solubility : Soluble in water, typically supplied at a concentration of 10 mM

2-ThioUTP acts primarily as a potent and selective agonist for the P2Y2 receptor, with EC50 values of:

This selectivity indicates its potential utility in modulating signaling pathways associated with these receptors, which are involved in various physiological processes including inflammation and cell proliferation.

P2Y Receptor Agonism

The P2Y receptors are G-protein-coupled receptors that mediate cellular responses to extracellular nucleotides. The activation of these receptors by 2-ThioUTP can lead to various downstream effects:

- Cellular Signaling : Activation of P2Y receptors can influence pathways such as phospholipase C activation, leading to increased intracellular calcium levels and subsequent cellular responses.

- Inflammation Modulation : Given the role of P2Y receptors in inflammatory responses, 2-ThioUTP may have therapeutic potential in conditions characterized by excessive inflammation.

Inhibition of Viral Polymerases

Research has shown that 2-ThioUTP can serve as a substrate for several DNA polymerases while also acting as an inhibitor for norovirus RNA-dependent RNA polymerase . This dual functionality suggests potential applications in antiviral therapies.

Immunogenicity Reduction

Studies indicate that RNA synthesized from 2-ThioUTP exhibits reduced immunogenicity compared to unmodified RNA. This characteristic is particularly beneficial in therapeutic applications involving mRNA vaccines, where minimizing immune activation is crucial .

Study on P2Y Receptor Activation

In a pharmacological characterization study of P2Y receptor subtypes, it was demonstrated that 2-ThioUTP effectively activates the P2Y2 receptor, leading to significant changes in cell signaling pathways. This study highlighted the compound's potential in therapeutic contexts where modulation of these pathways is desired .

Antiviral Applications

A study by Belliot et al. explored the inhibitory effects of 2-ThioUTP on norovirus replication. The findings suggested that this compound could be developed into a therapeutic agent against norovirus infections due to its ability to inhibit viral polymerases effectively .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key structural and functional characteristics of 2-Thiouridine 5'-triphosphate tetrasodium salt relevant to its use in enzymatic studies?

- Structural Features : The compound (CAS 35763-29-2) has a molecular formula of C₉H₁₁N₂Na₄O₁₄P₃S , with a sulfur substitution at the 2-position of the uridine base. This modification enhances stability against ribonuclease degradation compared to unmodified uridine triphosphates .

- Functional Properties : The tetrasodium salt formulation improves solubility in aqueous solutions (up to 10 mg/mL), making it suitable for in vitro transcription or polymerase assays. Its thiomodification may alter base-pairing fidelity, which is critical for studying RNA polymerase selectivity .

- Methodological Tip : Confirm purity via HPLC or capillary electrophoresis before use, as contaminants like free phosphate or degraded nucleotides can skew enzymatic activity results .

Q. How should researchers prepare and store this compound to ensure stability in experimental settings?

- Preparation : Reconstitute lyophilized powder in nuclease-free water or Tris buffer (pH 7.4). Avoid repeated freeze-thaw cycles by aliquoting into single-use volumes .

- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the triphosphate group. Desiccate unused aliquots immediately to mitigate sodium salt hygroscopicity .

- Stability Monitoring : Use UV spectrophotometry (λ = 260 nm) to track degradation; a >10% absorbance shift indicates hydrolysis or oxidation .

Advanced Research Questions

Q. What methodological considerations are critical when designing experiments to assess the inhibitory effects of this compound on viral polymerases?

- Enzyme Kinetics : Perform dose-response assays to calculate IC₅₀ values (e.g., for HCV NS5B or RNA-dependent RNA polymerases). Use radiolabeled analogs (e.g., [α-³²P]-UTP) to quantify incorporation efficiency via scintillation counting .

- Controls : Include wild-type UTP as a positive control and non-hydrolysable analogs (e.g., β,γ-methylene UTP) to distinguish competitive vs. non-competitive inhibition .

- Data Interpretation : Account for thiobase-induced mismatches in primer extension assays by sequencing reaction products .

Q. How can researchers resolve contradictions in data regarding the compound's receptor agonist activity across different P2Y receptor subtypes?

- Receptor Specificity Screening : Use heterologous expression systems (e.g., HEK293 cells transfected with P2Y2, P2Y4, or P2Y6 receptors) to measure calcium flux or IP₃ accumulation. Compare EC₅₀ values with known agonists like 4-Thio-UTP (P2Y2/P2Y4 EC₅₀ = 35–350 nM) to identify subtype selectivity .

- Experimental Variables : Control for extracellular ATPase activity by adding apyrase or ATPase inhibitors (e.g., ARL 67156) to prevent confounding degradation of endogenous nucleotides .

- Contradiction Analysis : If conflicting agonist/antagonist effects arise, validate via orthogonal methods (e.g., electrophysiology for ionotropic P2X receptors vs. metabotropic P2Y signaling) .

Q. What advanced techniques are recommended for tracking the intracellular incorporation of this compound in live-cell imaging studies?

- Fluorescent Labeling : Conjugate the compound with Cy3/Cy5 via amine-reactive probes at the ribose hydroxyl groups. Verify labeling efficiency via mass spectrometry .

- Click Chemistry : Incorporate alkyne-modified 2-thiouridine triphosphate into RNA, followed by azide-fluorophore conjugation (e.g., Alexa Fluor 488) for visualization in fixed cells .

- Dynamic Tracking : Use single-molecule fluorescence resonance energy transfer (smFRET) to monitor real-time incorporation into RNA by viral polymerases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.